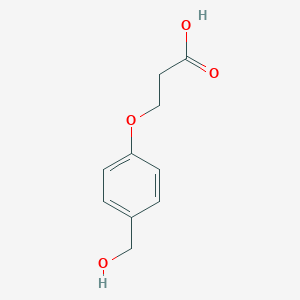

3-(4-羟甲基苯氧基)丙酸

描述

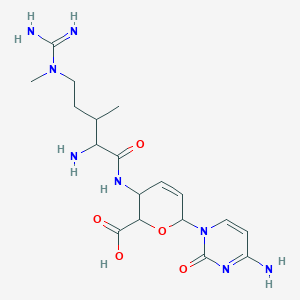

3-(4-Hydroxymethylphenoxy)propionic acid is a chemical compound of interest in various fields, including materials science and chemistry, due to its unique structural features and potential applications. This compound can serve as an intermediate in the synthesis of complex molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of R-(+)-2-(4-hydroxyphenoxy)-propionic acid involves chlorination, etherification, and hydrolysis reactions, starting from L-Alanine, achieving a yield of up to 71.1% (Wu Chun-le, 2015).

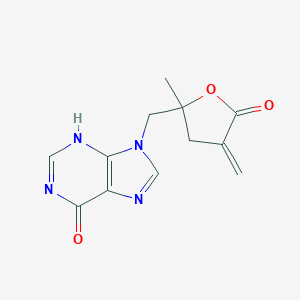

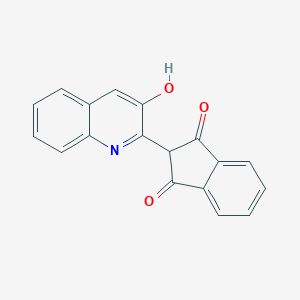

Molecular Structure Analysis

The molecular structure of compounds related to 3-(4-Hydroxymethylphenoxy)propionic acid often features complex hydrogen bonding and interaction patterns. For example, studies on similar molecules reveal inter-molecular hydrogen bonding between functional groups, which could suggest similar behaviors in the target compound (I. Tomita et al., 1966).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, such as etherification and esterification, highlighting the reactivity of the hydroxyl and carboxylic acid functional groups. The ability of these compounds to undergo such reactions makes them versatile intermediates in synthetic chemistry (Acerina Trejo-Machin et al., 2017).

Physical Properties Analysis

The physical properties of 3-(4-Hydroxymethylphenoxy)propionic acid and related compounds, such as melting points and solubility, are influenced by their molecular structure. The presence of hydroxyl and carboxylic acid groups can affect their solubility in various solvents, which is crucial for their application in different chemical processes.

Chemical Properties Analysis

科学研究应用

1. Pharmacokinetics in Sprague-Dawley Rats

- Summary of Application: This study investigated the absorption, metabolism, and tissue accumulation of 3-(4-Hydroxymethylphenoxy)propionic acid (HMPA) in Sprague-Dawley (SD) rats .

- Methods of Application: HMPA (10 mg/kg body weight) was orally administered to SD rats. The intact and conjugated HMPAs in the bloodstream were detected .

- Results: HMPA and its conjugates reached the maximum concentration in 15 min (HMPA, 2.6 ± 0.4 nmol/mL; sulfated HMPA, 3.6 ± 0.9 nmol/mL; glucuronidated HMPA, 0.55 ± 0.09 nmol/mL). They were also detected in the target organs 6 h postadministration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .

2. Improved Hepatic Lipid Metabolism via GPR41

- Summary of Application: This research identified and characterized HMPA-specific GPR41 receptor, with greater affinity than 4‐hydroxy‐3‐methoxycinnamic acid (HMCA). The activation of this receptor plays a crucial role in the anti‐obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

- Methods of Application: The study involved the identification and characterization of the HMPA-specific GPR41 receptor .

- Results: The results provide insights into the development of functional foods, including HMPA, and preventive pharmaceuticals targeting GPR41 .

3. Inhibition of Prostaglandin E Production

- Summary of Application: 3-(4-Hydroxymethylphenoxy)propionic acid is used to inhibit prostaglandin E (2) production .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not detailed in the source .

4. Pharmacokinetic Profiles in Sprague-Dawley Rats

- Summary of Application: This study aims to investigate the absorption, metabolism, and tissue accumulation of 3-(4-Hydroxymethylphenoxy)propionic acid (HMPA) in Sprague-Dawley (SD) rats .

- Methods of Application: HMPA (10 mg/kg body weight) was orally administered to SD rats. The intact and conjugated HMPAs in the bloodstream were detected .

- Results: HMPA and its conjugates reached the maximum concentration in 15 min (HMPA, 2.6 ± 0.4 nmol/mL; sulfated HMPA, 3.6 ± 0.9 nmol/mL; glucuronidated HMPA, 0.55 ± 0.09 nmol/mL). They were also detected in the target organs 6 h postadministration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .

5. Derivation of Hydrogel Based on Chitosan, Gelatin or Poly (Ethylene Glycol)

- Summary of Application: 3-(4-Hydroxymethylphenoxy)propionic acid is used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not detailed in the source .

6. Inhibition of Conversion of Macrophage into Foam Cells

- Summary of Application: 3-(4-Hydroxymethylphenoxy)propionic acid and its major microbial metabolite, HPPA, inhibited the conversion of macrophage into foam cells via regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not detailed in the source .

4. Pharmacokinetic Profiles in Sprague-Dawley Rats

- Summary of Application: This study aims to investigate the absorption, metabolism, and tissue accumulation of 3-(4-Hydroxymethylphenoxy)propionic acid (HMPA) in Sprague-Dawley (SD) rats .

- Methods of Application: HMPA (10 mg/kg body weight) was orally administered to SD rats. The intact and conjugated HMPAs in the bloodstream were detected .

- Results: HMPA and its conjugates reached the maximum concentration in 15 min (HMPA, 2.6 ± 0.4 nmol/mL; sulfated HMPA, 3.6 ± 0.9 nmol/mL; glucuronidated HMPA, 0.55 ± 0.09 nmol/mL). They were also detected in the target organs 6 h postadministration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .

5. Derivation of Hydrogel Based on Chitosan, Gelatin or Poly (Ethylene Glycol)

- Summary of Application: 3-(4-Hydroxymethylphenoxy)propionic acid is used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not detailed in the source .

6. Inhibition of Conversion of Macrophage into Foam Cells

- Summary of Application: 3-(4-Hydroxymethylphenoxy)propionic acid and its major microbial metabolite, HPPA, inhibited the conversion of macrophage into foam cells via regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not detailed in the source .

属性

IUPAC Name |

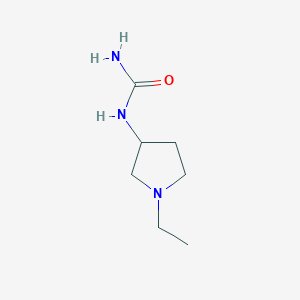

3-[4-(hydroxymethyl)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWKJUVXEMKOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352992 | |

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxymethylphenoxy)propionic acid | |

CAS RN |

101366-61-4 | |

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)

![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)